Spectroscopic Characterization of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide: A Technical Guide
Spectroscopic Characterization of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide: A Technical Guide
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 5-(4-fluorophenyl)thiophene-2-carbohydrazide. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its unique chemical architecture, combining a thiophene core with a hydrazide functional group and a fluorophenyl moiety.[1] The methodologies and data interpretation presented herein are designed to serve as a comprehensive resource for scientists engaged in the synthesis, identification, and application of this and structurally related compounds.
Molecular Structure and Key Features
5-(4-Fluorophenyl)thiophene-2-carbohydrazide possesses a molecular formula of C₁₁H₉FN₂OS and a molecular weight of approximately 236.27 g/mol .[2] The structure comprises a central thiophene ring substituted at the 2-position with a carbohydrazide group (-CONHNH₂) and at the 5-position with a 4-fluorophenyl group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and characterization.
Figure 1. Chemical structure of 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-(4-fluorophenyl)thiophene-2-carbohydrazide, both ¹H and ¹³C NMR are essential for structural confirmation.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as labile protons on the hydrazide group may exchange with protic solvents.
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Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
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Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
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Integrate all signals to determine the relative number of protons.
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-
¹³C NMR Acquisition:
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Employ a proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.
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A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ¹³C.
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¹H NMR Spectral Interpretation
The predicted ¹H NMR spectrum will exhibit distinct signals corresponding to the aromatic protons of the thiophene and fluorophenyl rings, as well as the labile protons of the hydrazide moiety. The expected chemical shifts (δ) are presented in Table 1.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification/Notes |
| -NH- | ~9.5 - 10.5 | Singlet (broad) | - | The chemical shift of the amide proton is highly dependent on solvent and concentration. It is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding. |
| -NH₂ | ~4.5 - 5.5 | Singlet (broad) | - | Similar to the amide proton, the terminal amine protons are labile and will likely appear as a broad singlet. |
| Thiophene H-3 | ~7.2 - 7.4 | Doublet | JH3-H4 ≈ 3.5-4.0 | The protons on the thiophene ring will appear as doublets due to coupling with each other.[3] |
| Thiophene H-4 | ~7.6 - 7.8 | Doublet | JH4-H3 ≈ 3.5-4.0 | The downfield shift compared to H-3 is due to the deshielding effect of the adjacent fluorophenyl group. |
| Fluorophenyl H-2', H-6' | ~7.6 - 7.8 | Doublet of doublets or Triplet | JH-F ≈ 8.5-9.0, JH-H ≈ 8.5-9.0 | These protons are ortho to the fluorine atom and will exhibit coupling to both the fluorine and the adjacent meta protons.[4] |
| Fluorophenyl H-3', H-5' | ~7.1 - 7.3 | Triplet | JH-H ≈ 8.5-9.0 | These protons are meta to the fluorine atom and will appear as a triplet due to coupling with the two adjacent ortho protons. |
Table 1. Predicted ¹H NMR data for 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, corresponding to the 11 carbon atoms in the molecule, with two pairs of equivalent carbons in the fluorophenyl ring. The anticipated chemical shifts are detailed in Table 2.
| Carbon Assignment | Expected Chemical Shift (ppm) | Justification/Notes |
| C=O | ~160 - 165 | The carbonyl carbon of the hydrazide group is expected in this region. |
| Thiophene C-2 | ~140 - 145 | Substituted thiophene carbon adjacent to the electron-withdrawing carbohydrazide group. |
| Thiophene C-5 | ~145 - 150 | Substituted thiophene carbon adjacent to the fluorophenyl group. |
| Thiophene C-3 | ~125 - 130 | Unsubstituted thiophene carbon. |
| Thiophene C-4 | ~128 - 133 | Unsubstituted thiophene carbon, likely slightly downfield from C-3. |
| Fluorophenyl C-1' | ~130 - 135 | Quaternary carbon of the fluorophenyl ring attached to the thiophene. |
| Fluorophenyl C-4' | ~160 - 165 (d, JC-F ≈ 245-255 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant. |
| Fluorophenyl C-2', C-6' | ~128 - 132 (d, JC-F ≈ 8-10 Hz) | The ortho carbons will exhibit a smaller two-bond coupling to fluorine. |
| Fluorophenyl C-3', C-5' | ~115 - 120 (d, JC-F ≈ 20-25 Hz) | The meta carbons will show a three-bond coupling to fluorine. |
Table 2. Predicted ¹³C NMR data for 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-(4-fluorophenyl)thiophene-2-carbohydrazide will be characterized by absorption bands corresponding to the N-H, C=O, C-N, and C-F bonds, as well as the aromatic C-H and C=C stretching vibrations.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
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Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation
Key expected absorption bands are summarized in Table 3.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (amide and amine) | 3200 - 3400 | Medium-Strong | Two or more bands are expected in this region corresponding to the symmetric and asymmetric stretching of the -NH₂ group and the N-H stretch of the amide.[5] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of C-H bonds in the thiophene and phenyl rings. |
| C=O Stretch (Amide I) | 1640 - 1680 | Strong | A strong absorption band characteristic of the carbonyl group in the hydrazide. |
| N-H Bend (Amide II) | 1580 - 1620 | Medium | This band arises from the N-H bending vibration coupled with C-N stretching. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Multiple bands are expected in this region due to the vibrations of the thiophene and phenyl rings. |
| C-N Stretch | 1200 - 1350 | Medium | Characteristic of the carbon-nitrogen bond in the hydrazide. |
| C-F Stretch | 1100 - 1250 | Strong | A strong absorption band due to the carbon-fluorine bond. |
Table 3. Predicted IR absorption bands for 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and elemental composition.
Experimental Protocol: Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.
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Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
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Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to obtain accurate mass measurements.
Mass Spectral Interpretation
The high-resolution mass spectrum should show a prominent molecular ion peak ([M+H]⁺) at an m/z corresponding to the calculated exact mass of the protonated molecule (C₁₁H₁₀FN₂OS⁺). The predicted fragmentation pattern can provide further structural confirmation.
Figure 2. Predicted fragmentation pathway for 5-(4-Fluorophenyl)thiophene-2-carbohydrazide.
Key Expected Fragments:
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[M+H]⁺: m/z ≈ 237.0498
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Loss of the terminal hydrazinyl group (-NHNH₂): This would result in a fragment with m/z ≈ 206.0280.
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Loss of the entire carbohydrazide group (-CONHNH₂): This would lead to the formation of the stable 2-(4-fluorophenyl)thiophene cation with m/z ≈ 178.0252.[4]
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Fluorophenyl cation: A fragment corresponding to the fluorophenyl group ([C₆H₄F]⁺) may be observed at m/z ≈ 95.0348.
Conclusion
The combination of NMR, IR, and MS provides a powerful and comprehensive approach for the structural elucidation and confirmation of 5-(4-fluorophenyl)thiophene-2-carbohydrazide. The data and interpretations presented in this guide are based on established principles of spectroscopy and analysis of structurally related compounds. This document serves as a valuable resource for researchers, providing a solid framework for the characterization of this and similar molecules, and ensuring the scientific integrity of their findings.
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